[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a unique combination of a pyrazole ring and a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thiophene ring is then introduced through a series of substitution reactions, often involving halogenated thiophenes and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole and thiophene rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-chlorothiophen-2-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-bromothiophen-2-yl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its chlorine and bromine analogs.
Properties
Molecular Formula |
C15H20FN3S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(3-cyclopropyl-1-propylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C15H20FN3S/c1-2-7-19-10-12(15(18-19)11-3-4-11)8-17-9-13-5-6-14(16)20-13/h5-6,10-11,17H,2-4,7-9H2,1H3 |
InChI Key |
WONCOLDFBBSCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)CNCC3=CC=C(S3)F |
Origin of Product |
United States |
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